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An In-depth Examination of the Synthesis, Structure, and Significance of a Complex Reactive
Dye for Researchers and Professionals in Drug Development and Material Science.

Abstract

Reactive Green 12, identified by its Colour Index (C.l.) name, is a complex, metal-containing
reactive dye valued for its vibrant green shade and covalent bonding capability with cellulosic
fibers. This technical guide provides a detailed exploration of the synthesis and discovery of
Reactive Green 12 (CAS No. 72152-45-5), presenting a plausible synthetic pathway based on
established principles of reactive dye chemistry. The guide elucidates the intricate molecular
structure of the dye, which combines a nickel phthalocyanine chromophore with a distinct azo
dye moiety, linked to a reactive trichloropyrimidinyl group. While specific historical records of its
discovery are not extensively documented in publicly accessible literature, its development can
be situated within the broader context of the innovation of reactive dyes in the mid-20th century.
This document offers detailed, albeit generalized, experimental protocols for the key reaction
types involved in its synthesis and characterization, and presents quantitative data in a
structured format for clarity. Visualizations of the proposed synthetic pathway and experimental
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workflows are provided to enhance understanding for researchers, scientists, and professionals
in drug development and chemical manufacturing.

Introduction to Reactive Green 12

Reactive Green 12 is a prominent member of the reactive dye class, which are characterized
by their ability to form covalent bonds with the hydroxyl groups in cellulosic fibers such as
cotton and rayon. This covalent linkage imparts exceptional wash fastness to the dyed
substrate. The molecular structure of Reactive Green 12 is a sophisticated assembly of two
different chromophores—a nickel phthalocyanine and a pyrazolone-based azo dye—and a
heterocylic reactive group. Its full chemical name, Nickelate(6-), [22-[[[3-[2-[4,5-dihydro-3-
methyl-5-0x0-1-[3-sulfo-4-[2-[2-sulfo-4-[(2,5,6-trichloro-4-
pyrimidinyl)amino]phenyl]ethenyl]phenyl]-1H-pyrazol-4-ylldiazenyl]-4-
sulfophenyllamino]sulfonyl]-29H,31H-phthalocyanine-1,8,15-
trisulfonato(8-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hexasodium, provides a
roadmap to its complex architecture.

The vibrant green color of this dye is a result of the combination of the blue nickel
phthalocyanine chromophore and a yellow azo dye. This intramolecular mixture of
chromophores is a common strategy in dye chemistry to achieve specific hues that are
otherwise difficult to obtain with a single chromophore.

Physicochemical Properties and Identification

A summary of the key identifiers and properties of Reactive Green 12 is provided in the table
below.
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Property Value
CAS Number 72152-45-5
Molecular Formula Ce0H29CI3N16Ni0O21S7 - 6Na

C.l. Reactive Green 12, Cibacron Brilliant Green

Synonyms T3G.E

Molecular Weight 1845.5 g/mol (as the hexasodium salt)
Appearance Dark green powder

Solubility Soluble in water

Reactive Group 2,5,6-Trichloropyrimidinyl

Proposed Synthesis Pathway

While a definitive, step-by-step published synthesis for Reactive Green 12 is not readily
available, a logical synthetic route can be postulated based on its structure and established
principles of dye chemistry. The synthesis can be envisioned as a multi-stage process involving
the preparation of two key intermediates: a reactive nickel phthalocyanine derivative and a
complex azo dye, followed by their condensation.

A generalized workflow for the synthesis is depicted below:
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Caption: Proposed synthetic workflow for Reactive Green 12.

Synthesis of the Nickel Phthalocyanine Intermediate

The synthesis of the reactive nickel phthalocyanine component likely begins with the formation
of nickel phthalocyanine itself, followed by sulfonation and chlorosulfonation to introduce
reactive handles.

Experimental Protocol: Synthesis of Nickel(ll) Phthalocyanine Trisulfonyl Chloride
(Hypothetical)

» Sulfonation: Nickel(ll) phthalocyanine is treated with oleum (fuming sulfuric acid) to introduce
sulfonic acid groups onto the phthalocyanine ring. The number of sulfonic acid groups can be
controlled by adjusting the reaction time, temperature, and concentration of the oleum.

o Chlorosulfonation: The resulting nickel phthalocyanine sulfonic acid is then reacted with a
chlorinating agent, such as thionyl chloride (SOCIz) or chlorosulfonic acid (HSOsCl), to
convert the sulfonic acid groups into more reactive sulfonyl chloride groups. This
intermediate is then ready for condensation with the azo dye component.
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Synthesis of the Azo Dye Intermediate

The azo dye portion of Reactive Green 12 is more complex. It involves the synthesis of a
stilbene derivative which is then diazotized and coupled with a pyrazolone derivative.

Experimental Protocol: Synthesis of the Azo Dye Intermediate (Hypothetical)

e Preparation of the Stilbene-Pyrimidine Moiety: 4,4'-diaminostilbene-2,2'-disulfonic acid is
reacted with 2,4,5,6-tetrachloropyrimidine in a controlled manner to achieve
monosubstitution, leaving one amino group free for diazotization. The reaction is typically
carried out in an aqueous medium with careful pH control.

o Diazotization: The remaining free amino group on the stilbene-pyrimidine intermediate is
then diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid)
at low temperatures (0-5 °C) to form a diazonium salt.

e Azo Coupling: The pyrazolone derivative, 4,5-dihydro-3-methyl-5-oxo-1-(3-sulfo-4-
aminophenyl)-1H-pyrazole, is prepared separately. The diazonium salt from the previous
step is then coupled to this pyrazolone derivative to form the final azo dye intermediate. This
coupling reaction is typically carried out under weakly acidic to neutral conditions.

Final Condensation

The final step in the synthesis is the condensation of the two primary intermediates.

Nickel Phthalocyanine
Sulfonyl Chloride

Azo Dye Intermediate
(with free amino group)

Condensation Reaction

(Nucleophilic Acyl Substitution)
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Caption: Final condensation step in the synthesis of Reactive Green 12.
Experimental Protocol: Final Condensation (Hypothetical)

The nickel phthalocyanine sulfonyl chloride is reacted with the amino group of the azo dye
intermediate. This is a nucleophilic acyl substitution reaction where the amino group of the azo
dye attacks the sulfonyl chloride group of the phthalocyanine, forming a stable sulfonamide
linkage. This reaction is typically carried out in an aqueous solution, and the pH is carefully
controlled to facilitate the reaction and minimize hydrolysis of the sulfonyl chloride and the
reactive trichloropyrimidinyl group. The final product is then isolated and purified, often by
salting out from the reaction mixture.

Discovery and Historical Context

The specific details surrounding the initial discovery and development of Reactive Green 12
are not well-documented in publicly available scientific literature. However, its emergence can
be understood within the broader history of reactive dye innovation. The first commercial
reactive dyes were introduced by Imperial Chemical Industries (ICI) in 1956. These early dyes
were based on the dichlorotriazinyl reactive group. The development of other reactive groups,
including the trichloropyrimidinyl group found in Reactive Green 12, followed as dye chemists
sought to improve properties such as reactivity, fixation efficiency, and the stability of the dye-
fiber bond. The creation of complex dyes like Reactive Green 12, with multiple chromophores,
represents a more advanced stage in the evolution of reactive dyes, aimed at achieving
specific, commercially desirable shades.

Signaling Pathways and Mechanism of Action

The term "signaling pathways" is more commonly associated with pharmacology and
biochemistry. In the context of reactive dyes, the relevant concept is the mechanism of reaction
with the substrate. Reactive Green 12, with its trichloropyrimidinyl reactive group, covalently
bonds to cellulosic fibers via a nucleophilic substitution reaction.
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Caption: Mechanism of covalent bond formation with cellulose.

Under alkaline conditions, the hydroxyl groups on the cellulose fiber are deprotonated to form
highly nucleophilic cellulosate anions. These anions then attack one of the carbon atoms of the
pyrimidine ring that is bonded to a chlorine atom. This results in the displacement of a chloride
ion and the formation of a stable, covalent ether linkage between the dye molecule and the
cellulose fiber. The presence of three chlorine atoms on the pyrimidine ring offers multiple
potential reaction sites, although typically only one reacts with the fiber under standard dyeing
conditions.

Conclusion
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Reactive Green 12 stands as a testament to the sophisticated molecular engineering involved
in the creation of modern synthetic dyes. Its synthesis, while not detailed in public records, can
be logically deduced from its complex structure, involving the preparation and subsequent
condensation of a reactive nickel phthalocyanine and a bespoke azo dye. The resulting
molecule combines the desirable properties of both chromophores to produce a vibrant green
shade with the high performance characteristics, particularly wash fastness, expected of a
reactive dye. This technical guide provides a framework for understanding the chemistry of this
important industrial colorant, offering valuable insights for researchers and professionals in
related fields. Further research into the specific historical development and optimization of the
synthesis of Reactive Green 12 would provide a more complete picture of this fascinating
molecule.

¢ To cite this document: BenchChem. [The Synthesis and Discovery of Reactive Green 12: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171857/docs#the-synthesis-and-discovery-of-
reactive-green-12-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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